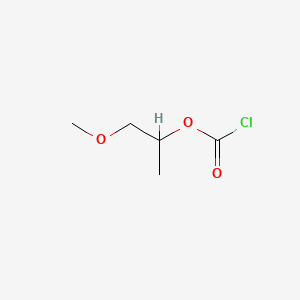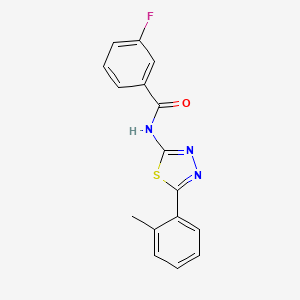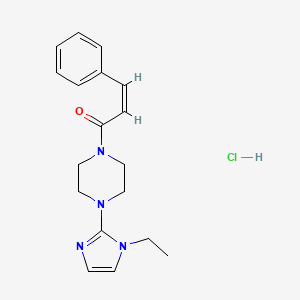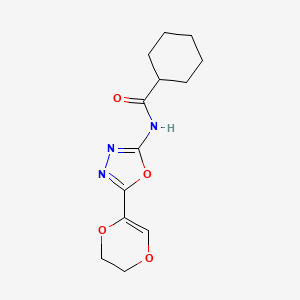![molecular formula C26H24N2O4 B2480243 5-[(2,5-Dimethylphenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol CAS No. 898917-46-9](/img/structure/B2480243.png)
5-[(2,5-Dimethylphenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic displacement reactions, as well as techniques to ensure the specificity of the reaction and the purity of the product. For instance, the synthesis of various pyrimidin-derivatives has been achieved by reacting substituted pyrimidine with different reagents, utilizing conditions that favor the formation of desired products (Jafar et al., 2017).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods like NMR and IR spectroscopy are commonly used to elucidate the molecular structures of compounds. These analyses reveal the spatial arrangement of atoms, the presence of specific functional groups, and the overall geometry of the molecule, which are critical for understanding its chemical behavior (Low et al., 2004).
Chemical Reactions and Properties
Compounds with pyrimidine and phenol groups engage in a variety of chemical reactions, including electrophilic substitution, nucleophilic addition, and complex formation. Their reactivity can be influenced by substituents on the aromatic rings, which can activate or deactivate the ring towards further reactions (Erkin et al., 2017).
Aplicaciones Científicas De Investigación
Antifungal and Antibacterial Agents
Pyrimidine derivatives have been synthesized and identified to possess significant antifungal effects against types of fungi such as Aspergillus terreus and Aspergillus niger. The study suggests that these compounds, by virtue of their structural configuration, can be developed into potent antifungal agents (Jafar et al., 2017).
Another research explored the antibacterial potential of 2,4-diamino-5-benzylpyrimidines and their analogs. These compounds were shown to exhibit high in vitro activity against anaerobic organisms, suggesting their potential as antibacterial agents (Roth et al., 1989).
Anti-Inflammatory and Analgesic Agents
- Novel compounds derived from visnaginone and khellinone, including pyrimidine derivatives, have been synthesized and tested for their anti-inflammatory and analgesic activities. These studies indicate the potential of such compounds to act as cyclooxygenase inhibitors, offering new avenues for the development of anti-inflammatory and analgesic medications (Abu‐Hashem et al., 2020).
Catalytic and Material Science Applications
In the field of catalysis, pyrimidine derivatives have been studied for their role in the chemical fixation of carbon dioxide with terminal epoxides, forming cyclic carbonates. This research highlights the importance of such compounds in catalysis and environmental chemistry (Shen et al., 2003).
Additionally, pyridine N-oxides, which share functional groups with the compound , have been examined for their interactions with pentachlorophenol, demonstrating their utility in the development of molecular complexes with potential applications in materials science (Dega-Szafran et al., 1995).
Propiedades
IUPAC Name |
5-[(2,5-dimethylphenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-17-8-9-18(2)19(12-17)15-31-20-10-11-21(22(29)13-20)26-25(14-27-16-28-26)32-24-7-5-4-6-23(24)30-3/h4-14,16,29H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANDKVWRPOXOQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=CC(=C(C=C2)C3=NC=NC=C3OC4=CC=CC=C4OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2480167.png)
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-isopropylphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480168.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2480171.png)
![2,4-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2480173.png)



![4-oxo-N-propyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2480179.png)

